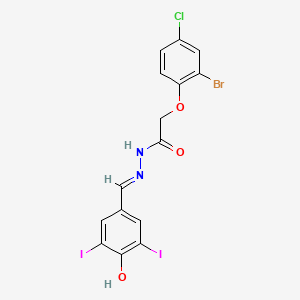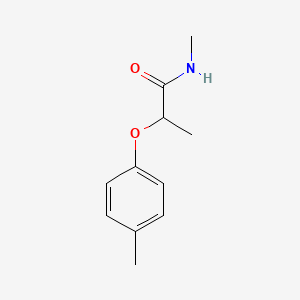![molecular formula C27H19NO3 B6058353 2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6058353.png)
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPD or Phenindione and is used as a reagent in organic synthesis.
作用機序
The mechanism of action of PPD is not well understood. However, it has been suggested that PPD inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. PPD has also been found to inhibit the activity of various enzymes, including topoisomerase and proteasome, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
PPD has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. PPD has also been found to have anti-inflammatory properties and can reduce inflammation in various animal models. Additionally, PPD has been found to have antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells.
実験室実験の利点と制限
PPD has several advantages as a reagent in organic synthesis. It is readily available, easy to handle, and has a high yield. PPD has also been found to have potential applications in cancer treatment and photodynamic therapy. However, the limitations of PPD include its low solubility in water, which can limit its use in biological studies, and its potential toxicity, which requires careful handling.
将来の方向性
There are several future directions for the study of PPD. One of the potential areas of research is the development of PPD derivatives with improved solubility and reduced toxicity. Additionally, the mechanism of action of PPD needs to be further elucidated to better understand its potential applications in cancer treatment. Furthermore, the use of PPD as a photosensitizer in photodynamic therapy needs to be studied in more detail to optimize its efficacy and minimize side effects.
合成法
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione can be synthesized using various methods. One of the common methods is the reaction between 3-phenoxyaniline and 2-phenylindene-1,3-dione in the presence of a catalyst. The reaction yields PPD as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization.
科学的研究の応用
PPD has been extensively studied for its potential applications in various fields. In organic synthesis, it is used as a reagent for the synthesis of various compounds. PPD has also been studied for its antibacterial, antifungal, and anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. PPD has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
2-(3-phenoxyanilino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c29-25-23-16-7-8-17-24(23)26(30)27(25,19-10-3-1-4-11-19)28-20-12-9-15-22(18-20)31-21-13-5-2-6-14-21/h1-18,28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXLGCFCWLGCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)


![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)
![4-biphenylyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6058304.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6058322.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6058335.png)
![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzenesulfonamide](/img/structure/B6058346.png)
